molecular formula C12H14N2O6 B153038 tert-Butyl (4-nitrobenzoyl)oxycarbamate CAS No. 35657-41-1

tert-Butyl (4-nitrobenzoyl)oxycarbamate

Cat. No.: B153038
CAS No.: 35657-41-1
M. Wt: 282.25 g/mol
InChI Key: OUSVXMMZACDPPH-UHFFFAOYSA-N
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Description

Tert-Butyl (4-nitrobenzoyl)oxycarbamate is a chemical compound with the molecular formula C12H14N2O6 and a molecular weight of 282.25 g/mol . . This compound is widely used in scientific research and industry due to its unique chemical properties and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-nitrobenzoyl)oxycarbamate typically involves the reaction of tert-butyl carbamate with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction conditions to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl (4-nitrobenzoyl)oxycarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Substitution reactions often require nucleophiles and appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield tert-Butyl (4-aminobenzoyl)oxycarbamate .

Mechanism of Action

The mechanism of action of tert-Butyl (4-nitrobenzoyl)oxycarbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can also participate in enzyme-catalyzed reactions, modifying the activity of proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its nitro group, which imparts distinct chemical reactivity and properties. This makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

[(2-methylpropan-2-yl)oxycarbonylamino] 4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O6/c1-12(2,3)19-11(16)13-20-10(15)8-4-6-9(7-5-8)14(17)18/h4-7H,1-3H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSVXMMZACDPPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10307436
Record name tert-Butyl (4-nitrobenzoyl)oxycarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10307436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35657-41-1
Record name 35657-41-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191037
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tert-Butyl (4-nitrobenzoyl)oxycarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10307436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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